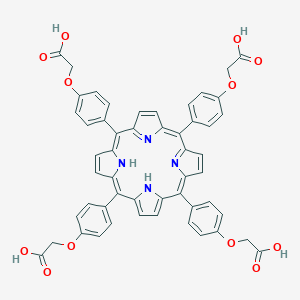
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is a compound with the molecular formula C52H38N4O12 and a molecular weight of 910.89 . It is a solid substance that is stored under nitrogen at 4°C and protected from light .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large aromatic system consisting of four pyrrole rings connected by methine bridges . It also has four carboxymethyloxyphenyl groups attached to the porphyrin core .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high molecular weight of 910.89 .Aplicaciones Científicas De Investigación
Interaction with Single-Walled Carbon Nanotubes (SWNTs)
A derivative of the porphyrin, specifically 5,10,15,20-tetrakis(hexadecyloxyphenyl)-21H,23H-porphine, has been found to selectively interact with semiconducting single-walled carbon nanotubes (SWNTs) through presumably noncovalent interactions. This selective interaction results in the significant enrichment of semiconducting SWNTs in the solubilized sample, while the predominantly metallic SWNTs remain in the residual solid sample. These findings are crucial for applications involving the separation and manipulation of carbon nanotubes based on their electronic properties, contributing to advancements in nanotechnology and materials science (Li et al., 2004).
Supramolecular Chirality
The study of achiral porphyrin derivatives, such as 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine (TPPOMe) and 5,10,15,20-tetrakis(4-hydroxyphenyl)-21H,23H-porphine (TPPOH), has demonstrated the ability to form macroscopic supramolecular chirality when transferred onto solid substrates. This phenomenon occurs due to spontaneous symmetry breaking at the air/water interface, highlighting the potential of porphyrins in the creation of chiral materials for applications in optics and materials science (Chen et al., 2006).
Response to Nitrogen Dioxide
Research has explored the response of 5,10,15,20-tetrakis(3,4-bis[ethylhexyloxy]phenyl)-21H,23H-porphine (EHO) to nitrogen dioxide (NO2), both in solution and in Langmuir–Blodgett (LB) films. The interaction with NO2 results in observable changes in the absorption spectrum, which are characterized by the reduction of the Soret and Q bands accompanied by the emergence of new bands. This study provides insights into the potential use of porphyrins as sensitive materials for detecting NO2, a common pollutant (Mcnaughton et al., 2006).
Biomedical Applications
The synthesis and basic spectral and biological evaluation of Copper (II) Mesoporphyrinic Complexes have been conducted, showing low toxicity and potential for future biomedical applications. This study emphasizes the relevance of porphyrin compounds in the development of therapeutic agents, particularly in light activation protocols that could advance treatment methodologies in medicine (Boscencu et al., 2010).
Photophysical Properties
A novel polyoxomolybdate with a diprotonated porphyrin as counter-cation has been synthesized and characterized, revealing red photoluminescence emission. This study highlights the potential of porphyrin compounds in the development of novel materials with specific photophysical properties, which could have applications in sensing, imaging, and light-emitting devices (Chen, 2020).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propiedades
IUPAC Name |
2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N4O12/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62/h1-24,53,56H,25-28H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZJFIAJYZVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C=C4)C9=CC=C(C=C9)OCC(=O)O)N3)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine | |
CAS RN |
127812-08-2 |
Source


|
| Record name | 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



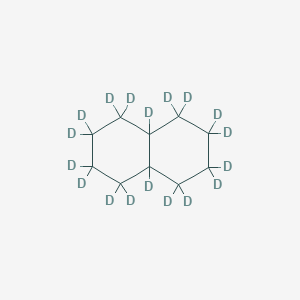

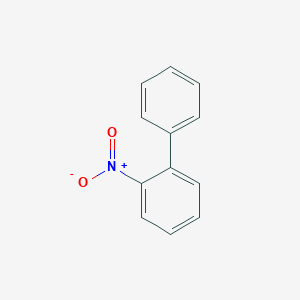
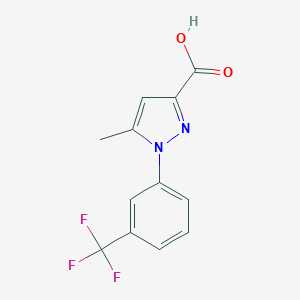
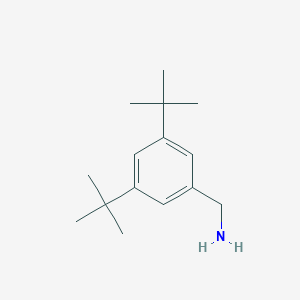

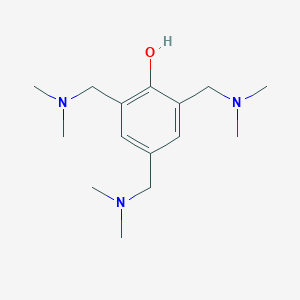
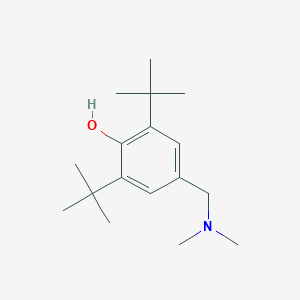

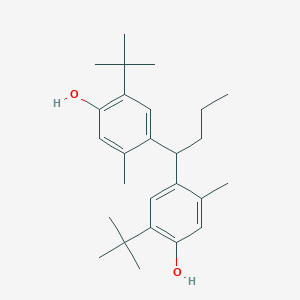
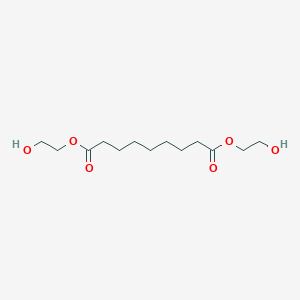
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)